molecular formula C24H17NO6S3 B2509107 (Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate CAS No. 327104-61-0

(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate

Cat. No. B2509107
CAS RN: 327104-61-0
M. Wt: 511.58
InChI Key: WQBSUZQMLRZXLY-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate is a useful research compound. Its molecular formula is C24H17NO6S3 and its molecular weight is 511.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlighted the synthesis of compounds related to the chemical structure using microwave-assisted synthesis, indicating the utility of such compounds in chemical research and their convenient preparation methods (Zidar, Kladnik, & Kikelj, 2009).
  • Another research focused on the synthesis of a new triazafulvalene system, underlining the importance of this chemical structure in the synthesis of complex molecules (Uršič, Svete, & Stanovnik, 2010).

Antimicrobial and Anticancer Applications

  • Some studies have explored the antimicrobial properties of related compounds, with findings indicating that certain derivatives show activity against Gram-positive bacterial strains, suggesting potential applications in combating bacterial infections (Trotsko et al., 2018).
  • A series of compounds were synthesized and screened for their antimicrobial activity, revealing good to moderate activity against various bacterial strains, hinting at possible use in medical applications (PansareDattatraya & Devan, 2015).
  • One study synthesized derivatives that showed significant anti-inflammatory activity, suggesting potential therapeutic applications for inflammation-related conditions (Sunder & Maleraju, 2013).

Enzyme Inhibition and Biological Activity

  • The enzyme inhibitory potential of some derivatives was investigated, indicating substantial inhibitory activity against specific enzymes, which could have implications in pharmaceutical development (Abbasi et al., 2019).
  • Another research outlined the synthesis of derivatives and their in vitro and in silico enzyme inhibition data, supporting their potential use in the development of enzyme-targeted therapies (Ahmad et al., 2019).

properties

IUPAC Name

[4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2,3-dihydro-1,4-benzodioxine-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6S3/c26-23-22(33-24(32)25(23)17-4-2-1-3-5-17)14-16-6-8-18(9-7-16)31-34(27,28)19-10-11-20-21(15-19)30-13-12-29-20/h1-11,14-15H,12-13H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBSUZQMLRZXLY-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate

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